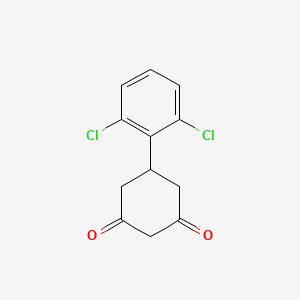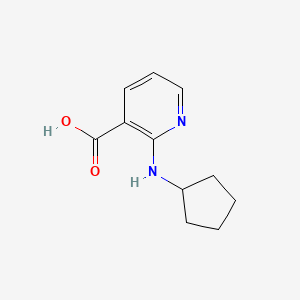
2-(Cyclopentylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of 2-(Cyclopentylamino)nicotinic acid, a related compound, 2-(arylamino)nicotinic acids, has been synthesized through hydrothermal reactions at 150–180 °C. This process involves the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base .Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylamino)nicotinic acid can be represented by the SMILES stringN#CC1=CC=CN=C1NC2CCCC2 . The InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) . The molecular weight of the compound is 187.24 g/mol . Physical And Chemical Properties Analysis
2-(Cyclopentylamino)nicotinic acid is a solid substance . The molecular weight of the compound is 187.24 g/mol . The compound’s SMILES string isN#CC1=CC=CN=C1NC2CCCC2 and its InChI representation is 1S/C11H13N3/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2,(H,13,14) .
Scientific Research Applications
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, which include “2-(Cyclopentylamino)nicotinic acid”, have been studied for their antibacterial and antibiofilm properties . These compounds have shown promising results against various bacteria, including Enterococcus faecalis .
Computational Analyses
These compounds have also been investigated computationally, providing valuable insights into their electronic properties . This can help in understanding their behavior and potential applications in various fields.
Synthesis of New Compounds
Nicotinic acid, which is a starting compound for “2-(Cyclopentylamino)nicotinic acid”, has been used in the synthesis of a series of acylhydrazones . These new compounds have shown promising activity against Gram-positive bacteria .
Antimicrobial Activity
The synthesized acylhydrazones were subjected to a cyclization reaction to obtain new 1,3,4-oxadiazoline derivatives . These derivatives have shown high antimicrobial activity, especially against Bacillus subtilis and Staphylococcus aureus .
Anti-Inflammatory and Analgesic Efficacy
2-substituted aryl derived from nicotinic acid, which includes “2-(Cyclopentylamino)nicotinic acid”, have shown anti-inflammatory and analgesic efficacy . This makes them potential candidates for use in drugs within this class .
Molecular Docking Studies
Molecular docking studies of these compounds can provide insights into their interactions with biological targets . This can help in the design of more effective drugs and therapies.
Mechanism of Action
Target of Action
2-(Cyclopentylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin’s primary targets in the human body are nicotinic acid receptors, which are G protein-coupled receptors . These receptors play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets, the nicotinic acid receptors, leading to a series of biochemical reactions. These reactions involve the transformation of niacin into its coenzyme forms, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes participate in numerous vital redox reactions, acting as electron donors or acceptors .
Biochemical Pathways
The compound affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox metabolism . It also influences NAD-dependent pathways . In bacteria, nicotine can be degraded via the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
The pharmacokinetics of niacin, from which the compound is derived, has been studied extensively . Niacin’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 2-(Cyclopentylamino)nicotinic acid’s action are likely similar to those of niacin, given their structural similarities. Niacin plays a vital role in maintaining efficient cellular function . Its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .
properties
IUPAC Name |
2-(cyclopentylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHCDCKTRSFKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246346 |
Source


|
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)nicotinic acid | |
CAS RN |
460363-30-8 |
Source


|
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460363-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopentylamino)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





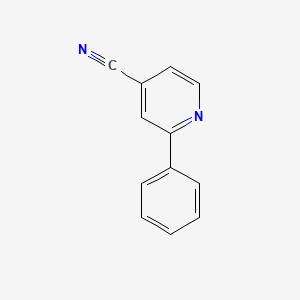

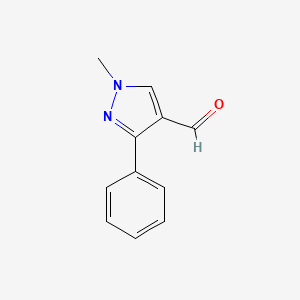
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)
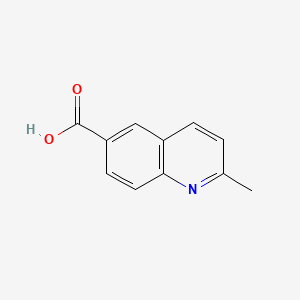
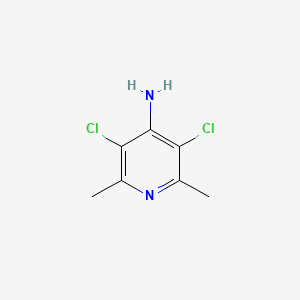
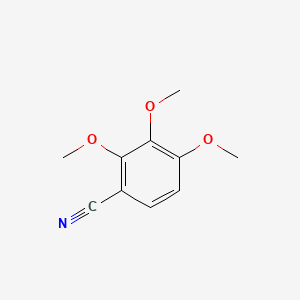
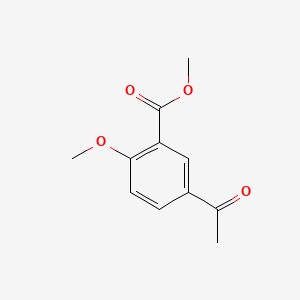
![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)
